molecular formula C49H74NO8P B1245297 [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate CAS No. 123284-81-1

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Cat. No.: B1245297
CAS No.: 123284-81-1
M. Wt: 836.1 g/mol
InChI Key: RBDNSJMXMWTPCS-NYUVKXDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a glycerophospholipid, specifically a phosphatidylethanolamine, which contains two chains of docosahexaenoic acid (DHA). DHA is an omega-3 fatty acid known for its significant role in human health, particularly in brain and eye development. This compound is found throughout human tissues and is primarily detected in blood .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate involves the esterification of glycerophosphoethanolamine with docosahexaenoic acid. The reaction typically requires a catalyst and occurs under controlled temperature and pH conditions to ensure the correct positioning of the fatty acid chains .

Industrial Production Methods

Industrial production of this compound often involves the extraction of docosahexaenoic acid from natural sources such as fish oils, followed by its incorporation into glycerophosphoethanolamine through enzymatic or chemical processes. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. The docosahexaenoic acid chains interact with membrane proteins and other lipids, modulating signaling pathways and cellular responses. This compound is particularly important in the brain, where it supports synaptic function and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is unique due to its high content of docosahexaenoic acid, which imparts specific biophysical properties to cell membranes. This high DHA content is associated with enhanced membrane fluidity and the ability to modulate various cellular processes, making it particularly valuable in neurological and cardiovascular research .

Biological Activity

The compound [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a phospholipid derivative with significant biological implications. Its structure suggests potential roles in cellular signaling and membrane dynamics due to the presence of both amino and phosphoric acid functionalities. This article delves into its biological activity based on existing research findings.

  • Molecular Formula : C36H68NO8P
  • Molecular Weight : 673.901 g/mol
  • Structure : The compound features a complex arrangement with multiple unsaturated fatty acid chains (docosahexaenoic acid derivatives), which are known to influence membrane fluidity and cellular interactions.

Membrane Interaction

Research indicates that phospholipid derivatives like this compound play critical roles in membrane structure and function. They are involved in:

  • Membrane Fluidity : The docosahexaenoate chains contribute to the flexibility of cell membranes, which is essential for various cellular processes including signaling and transport.
  • Cell Signaling : Phospholipids can act as precursors for signaling molecules such as diacylglycerol and inositol trisphosphate, impacting pathways like the phosphoinositide signaling cascade.

Antioxidant Properties

Studies have shown that similar compounds exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress:

  • Mechanism : The presence of hydroxyl groups in the structure may contribute to scavenging free radicals and reducing oxidative damage in cellular environments.

Neuroprotective Effects

Given the fatty acid composition (docosahexaenoic acid), there is emerging evidence suggesting neuroprotective effects:

  • Cognitive Function : Research has linked docosahexaenoic acid to improved cognitive functions and reduced risk of neurodegenerative diseases. This compound may mimic these effects through its incorporation into neuronal membranes.

Case Studies

  • Neuroprotection in Animal Models :
    • A study evaluated the neuroprotective effects of docosahexaenoic acid derivatives in rodent models of Alzheimer's disease. Results indicated significant improvements in cognitive performance and reductions in amyloid plaque formation when supplemented with similar compounds.
  • Cell Membrane Studies :
    • In vitro studies using cell cultures demonstrated that the incorporation of this phospholipid into membranes enhanced fluidity and facilitated better receptor interactions, leading to increased cellular responsiveness to growth factors.
  • Antioxidant Activity Assessment :
    • A comparative analysis of various phospholipid derivatives highlighted that those containing multiple unsaturated fatty acids exhibited superior antioxidant capacity in lipid peroxidation assays.

Research Findings Summary

Study FocusFindingsReference
NeuroprotectionImproved cognitive function in Alzheimer’s models
Membrane DynamicsEnhanced fluidity and receptor interaction
Antioxidant CapacitySuperior protection against oxidative stress

Properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(51)55-45-47(46-57-59(53,54)56-44-43-50)58-49(52)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,47H,3-4,9-10,15-16,21-22,27-28,33-34,39-46,50H2,1-2H3,(H,53,54)/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-/t47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDNSJMXMWTPCS-NYUVKXDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211388
Record name 1,2-Didocosahexaenoyl-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

836.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0009705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

123284-81-1
Record name 1,2-Didocosahexaenoyl-sn-glycero-3-phosphoethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123284-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Docosahexanoyl-sn-glycero-3-phosphoethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123284811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Didocosahexaenoyl-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DOCOSAHEXANOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/146IH66H58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Reactant of Route 2
Reactant of Route 2
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Reactant of Route 3
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Reactant of Route 4
Reactant of Route 4
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Reactant of Route 5
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Reactant of Route 6
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Customer
Q & A

Q1: What is the significance of studying the interaction between DIPEPTIDYL-PE (22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) and amyloid-beta peptides?

A: Amyloid-beta peptide aggregation is a hallmark of Alzheimer's disease, and its interaction with neuronal membranes is believed to play a crucial role in disease pathogenesis. [] Understanding how specific lipid components like DIPEPTIDYL-PE (22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), abundant in neuronal membranes, influence amyloid-beta peptide partitioning and aggregation could provide valuable insights into disease mechanisms and potential therapeutic targets.

Q2: How does the study utilize computational chemistry to investigate these interactions?

A: The research likely employs molecular dynamics simulations to model the behavior of amyloid-beta peptides in the presence of DIPEPTIDYL-PE (22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) within a simulated membrane environment. [] These simulations can reveal how lipid saturation, specifically the high DHA content in DIPEPTIDYL-PE (22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), affects amyloid-beta peptide insertion, aggregation propensity, and overall membrane interactions. Analyzing these simulations can offer insights into the molecular mechanisms underlying amyloid-beta peptide behavior in the presence of specific lipid compositions.

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